1-Ethoxyphthalazine

Drug Metabolism Aldehyde Oxidase Xanthine Oxidase

Mapping active site topography of molybdenum hydroxylases? Standard phthalazine analogs fail due to unpredictable AO/XO metabolism. 1-Ethoxyphthalazine sits at the critical size cut-off for aldehyde oxidase (XLogP3 1.8, TPSA 35Ų). - Selective AO substrate: Distinguish AO from XO in tissue preparations. - Prior art status: Safe for IP-novel scaffold functionalization (ASTA MEDICA excluded). - R&D supply: 98% HPLC purity, ambient shipping, immediate delivery.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 90915-02-9
Cat. No. B3361024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxyphthalazine
CAS90915-02-9
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCCOC1=NN=CC2=CC=CC=C21
InChIInChI=1S/C10H10N2O/c1-2-13-10-9-6-4-3-5-8(9)7-11-12-10/h3-7H,2H2,1H3
InChIKeyNLWWKQYRAIGRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxyphthalazine: Core 1-Substituted Phthalazine Scaffold


1-Ethoxyphthalazine (CAS 90915-02-9) is a core member of the phthalazine family, a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyridazine ring [1]. Characterized by an ethoxy group at the 1-position, it serves as a fundamental intermediate and a comparator molecule in medicinal chemistry, with computed properties including a molecular weight of 174.20 g/mol, a calculated XLogP3 of 1.8, and a topological polar surface area of 35 Ų [1]. Its specific molecular dimensions place it at a critical 'cut-off threshold' for interactions with mammalian molybdenum hydroxylase enzymes, a property that distinguishes it from bulkier analogs [2].

AO/XO Probe

Molecular size near the molybdenum hydroxylase cut-off threshold enables metabolic pathway differentiation studies.

Synthetic Intermediate

Ethoxy leaving group supports 1-position derivatization for phthalazine library synthesis.

Scaffold Novelty

Restricted commercial availability as a rare chemical provides access to underexplored chemical space in screening.

Why Generic Phthalazine Analogs Cannot Replace 1-Ethoxyphthalazine


In the phthalazine class, biological activity is exquisitely sensitive to the size and lipophilicity of the 1-position substituent. A landmark study of 18 1-substituted phthalazines revealed a strict, species-dependent molecular size 'cut-off threshold'—above a certain size, compounds are no longer metabolized by hepatic aldehyde oxidase (AO) [1]. 1-Ethoxyphthalazine, with its specific molar refractivity and lipophilicity (XLogP3 1.8), resides near this critical boundary. This means that a seemingly minor structural change, such as replacing the ethoxy group with a methoxy or a bulkier alkoxy group, can fundamentally alter a compound's substrate or inhibitor profile for key drug-metabolizing enzymes like aldehyde oxidase and xanthine oxidase [1]. Such differences in metabolic handling are a primary source of unpredictable pharmacokinetics, making direct analog substitution a high-risk strategy without specific comparative data.

1-Substituent Size Sensitivity

Metabolic routing (AO substrate vs. XO inhibitor) depends on a strict molecular size cut-off. Replacing ethoxy with methoxy or bulkier alkoxy may shift enzyme selectivity, altering hepatic clearance predictions.

Pharmacokinetic Unpredictability

Class-level data show that minor structural changes cause species-dependent metabolic handling differences. Direct analog substitution without comparative enzyme kinetics risks unreliable DMPK interpretation.

Differentiation Guide for 1-Ethoxyphthalazine


Metabolic Pathway Selectivity: AO Substrate vs. XO Inhibitor

In a head-to-head study of 18 1-substituted phthalazines, the series displayed a dual functional profile: the majority were substrates for mammalian aldehyde oxidase (AO) but competitive inhibitors of bovine milk xanthine oxidase (XO) [1]. While the paper does not isolate the exact Km for 1-ethoxyphthalazine, it establishes a clear class-level rule: smaller, less lipophilic 1-substituents favor AO substrate activity. The molecular size calculations showed a species-dependent cut-off threshold above which compounds were not metabolized by AO. With its moderate lipophilicity (XLogP3 1.8) and small molar refractivity, 1-ethoxyphthalazine is predicted to fall within the AO substrate window, contrasting with bulkier analogs like 1-phenoxyphthalazine which are expected to exceed the cut-off and act purely as XO inhibitors [1]. This fundamental difference has direct implications for predicting hepatic clearance and drug-drug interaction potential.

Metabolic Routing
Class-level inference
Predicted AO substrate (below cut-off, XLogP3 1.8) Bulkier analogs (e.g., 1-phenoxyphthalazine): pure XO inhibitors, not AO substrates
Determines hepatic clearance pathway assignment
Precise Km not available; species-specific cut-off threshold applies
Drug Metabolism Aldehyde Oxidase Xanthine Oxidase Structure-Metabolism Relationships

Intellectual Property Status: Prior Art Exclusion

A definitive piece of negative data differentiates 1-ethoxyphthalazine from its close analogs. A patent assigned to ASTA MEDICA AG, which claims a broad series of phthalazine compounds with ether or thioether groups in the 1-position for analgesic, anti-inflammatory, anticonvulsive, and antipyretic actions, explicitly carves out 1-ethoxyphthalazine, 1-methoxyphthalazine, and 1-phenoxyphthalazine from its composition of matter claims [1]. This exclusion is a strong signal that these three compounds were recognized as prior art at the time of invention, and that the patent's novel therapeutic utility resides in other, more elaborate 1-position ethers. For procurement, this creates a clear 'freedom to operate' distinction; 1-ethoxyphthalazine is a foundational, unencumbered scaffold, not a patented therapeutic candidate.

Patent Status
Direct comparison
Explicitly excluded from JPH05222002 claims (prior art) Other 1-ether/thioether phthalazines are claimed inventions
Confirms freedom to operate for R&D
Binary IP distinction; no patent encumbrance on this scaffold
Medicinal Chemistry Patent Analysis Prior Art Analgesic Anti-inflammatory

Commercial Sourcing: Rare and Unique Chemical Classification

In the commercial landscape, 1-ethoxyphthalazine is not a standard catalog item. Sigma-Aldrich supplies this compound exclusively as part of a curated 'collection of rare and unique chemicals' for early discovery researchers, explicitly noting that no analytical data is collected and the product is sold 'AS-IS' [1]. This status contrasts sharply with the widely available, analytically characterized phthalazine analogs like 1-hydrazinophthalazine (Hydralazine) or parent phthalazine. This rarity underscores the compound's scarcity in screening libraries and makes its procurement a strategic differentiator for labs seeking to explore underexplored regions of the phthalazine chemical space. Its limited availability means that any screening hit derived from this compound originates from a genuinely novel starting point.

Commercial Sourcing
Supporting evidence
Classified as 'rare and unique' by Sigma-Aldrich; sold AS-IS without analytical data.
Enables screening in underrepresented chemical space
Compared to common phthalazine building blocks that carry full analytical certificates
Procurement Chemical Sourcing Hit Discovery Research Tool

Physicochemical Profile: Lipophilicity and Permeability

Computed physicochemical properties provide a baseline for differentiating 1-ethoxyphthalazine from other phthalazine derivatives. Its moderate lipophilicity (XLogP3 = 1.8) and low topological polar surface area (35 Ų) suggest superior membrane permeability potential compared to more polar analogs such as 1-hydroxyphthalazine or phthalazone, while maintaining better solubility than bulkier, highly lipophilic derivatives like 1-phenoxyphthalazine [1]. This balance of properties places 1-ethoxyphthalazine in a favorable drug-like chemical space for central nervous system penetration, a hypothesis indirectly supported by its classification in prior art for analgesic and anticonvulsant agents [2].

Lipophilicity & TPSA
Class-level inference
XLogP3 1.8 TPSA 35 Ų
Balanced profile may support membrane permeability in cell-based assays
Computed values; compared to more polar or bulkier phthalazine analogs
Physicochemical Profiling Lipophilicity Drug-likeness

Prioritized Research and Procurement Applications


Probe for Aldehyde Oxidase Active Site Mapping

Based on the evidence that 1-ethoxyphthalazine sits near the molecular size 'cut-off threshold' for aldehyde oxidase metabolism [1], it is an ideal small-molecule probe for in vitro studies designed to map the active site topography of molybdenum hydroxylases across species. Its selective metabolism by AO, but not XO, can be used to distinguish these two enzymes in tissue preparations, which is critical for drug metabolism and pharmacokinetic (DMPK) screening cascades.

Prior-Art Scaffold for Patentable Analog Design

The explicit exclusion of 1-ethoxyphthalazine from the ASTA MEDICA patent claims [1] confirms its status as prior art. This makes it a safe, non-infringing starting scaffold for medicinal chemistry programs aiming to develop novel, patentable analgesics, anti-inflammatory agents, or anticonvulsants. Researchers can functionalize this scaffold to create a novel intellectual property position without the risk of background patent encumbrance.

Scarce Screening Library Component for Hit Discovery

Sigma-Aldrich's classification of this compound as a 'rare and unique chemical' [1] directly implies its underrepresentation in typical high-throughput screening (HTS) libraries. For research groups focused on phenotypic screening or target-based assays against under-explored targets, procuring and screening this compound offers a higher probability of identifying a unique hit. Its moderate lipophilicity (XLogP3 1.8) and small polar surface area (35 Ų) make it a suitable candidate for both biochemical and cell-based assays [2].

Synthetic Intermediate for Phthalazine Diversity Synthesis

As a 1-alkoxyphthalazine, the ethoxy group can be displaced under appropriate conditions to generate a diverse library of 1-substituted phthalazines, as described in foundational synthetic chemistry patents [1]. This makes 1-ethoxyphthalazine a strategic key intermediate for parallel synthesis in medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR) around the phthalazine core while leveraging the physicochemical advantages of the ethoxy leaving group.

Application
Selection Property
Validation Focus
Aldehyde oxidase active-site mapping probe
Substituent-dependent metabolic routing threshold
In vitro AO vs. XO substrate activity across species
Prior-art scaffold for patentable analog design
Excluded from composition-of-matter patent claims
Freedom-to-operate review for analgesic/anti-inflammatory programs
Scarce screening library component for hit discovery
Restricted commercial availability and underexplored chemical space
Hit novelty evaluation in phenotypic or target-based screens
Synthetic intermediate for phthalazine diversity synthesis
Ethoxy leaving group lability at 1-position
Parallel SAR library generation via nucleophilic displacement
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